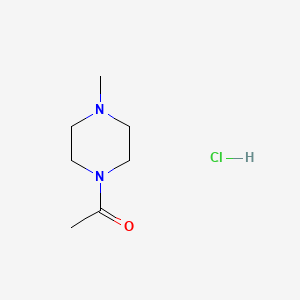

1-Acetyl-4-methylpiperazine hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Acetyl-4-methylpiperazine hydrochloride is a chemical compound that serves as a structural analog of acetylcholine, functioning primarily as an agonist of nicotinic acetylcholine receptors (nAChRs). Its molecular formula is CHClNO, and it has a molecular weight of approximately 178.66 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in water, which is beneficial for various biological applications and research purposes .

Nicotinic Acetylcholine Receptor (nAChR) Agonist

1-Acetyl-4-methylpiperazine hydrochloride (1-Ac-4-MP) is a nicotinic acetylcholine receptor (nAChR) agonist. This means it mimics the effects of the neurotransmitter acetylcholine by binding to and activating nAChRs. These receptors are found in various tissues throughout the body, including the brain, muscles, and autonomic nervous system.

Studies have shown that 1-Ac-4-MP can activate various nAChR subtypes, with a particular affinity for the α4β2 subtype. Source: PubChem, National Institutes of Health

Research Applications

-Ac-4-MP has been used in various scientific research applications, including:

- Investigating the role of nAChRs in learning and memory: Studies have explored the potential of 1-Ac-4-MP to enhance cognitive function and improve memory in animal models. Source: Tocris Bioscience:

- Understanding the pathophysiology of neurodegenerative diseases: Research suggests that nAChR dysfunction may contribute to the development of Alzheimer's disease and Parkinson's disease. 1-Ac-4-MP has been used to investigate the potential therapeutic effects of nAChR agonists in these conditions. Source: R&D Systems:

- Studying the effects of 1-Ac-4-MP on other physiological processes: Research has explored the potential effects of 1-Ac-4-MP on various other physiological processes, including pain perception, muscle function, and autonomic nervous system activity. However, it is important to note that these applications are still under investigation.

The compound exhibits significant biological activities primarily through its action as a nAChR agonist. This mechanism allows it to mimic the effects of acetylcholine, influencing neurotransmission in both the central and peripheral nervous systems. Studies have shown that 1-acetyl-4-methylpiperazine hydrochloride can modulate synaptic transmission and has potential implications in neuropharmacology, particularly concerning cognitive functions and neuromodulation .

1-Acetyl-4-methylpiperazine hydrochloride can be synthesized through several methods, including:

- Acetylation of 4-methylpiperazine: This method involves reacting 4-methylpiperazine with acetic anhydride or acetyl chloride, followed by neutralization with hydrochloric acid to form the hydrochloride salt.

- Direct alkylation: In this approach, piperazine derivatives are directly alkylated using acetylating agents under controlled conditions to yield the desired product.

These synthesis routes are favored for their efficiency and yield in producing high-purity compounds suitable for research applications .

1-Acetyl-4-methylpiperazine hydrochloride finds applications in various fields:

- Pharmaceutical Research: It serves as a tool compound for studying nAChR-related pathways and developing drugs targeting neurological disorders.

- Neuroscience Studies: Its ability to modulate neurotransmitter systems makes it valuable in understanding synaptic plasticity and cognitive functions.

- Chemical Biology: The compound is used in chemical biology for probing receptor interactions and signaling pathways related to acetylcholine .

Interaction studies have revealed that 1-acetyl-4-methylpiperazine hydrochloride interacts with various receptors beyond nAChRs. These interactions can influence downstream signaling pathways, making it an important compound for studying receptor pharmacology. Research indicates that it may also affect other neurotransmitter systems, which could lead to broader implications in neuropharmacological contexts .

Several compounds share structural similarities with 1-acetyl-4-methylpiperazine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Acetylcholine | High | Natural neurotransmitter | Endogenous ligand for nAChRs |

| 1-Methylpiperazine | Moderate | Mild agonist | Lacks acetyl group; less potent |

| 4-Methylpiperidine | Moderate | Weak agonist | Different nitrogen positioning; less selective |

| 1-Acetylpiperidine | High | nAChR agonist | Similar action but different ring structure |

These compounds illustrate the diversity within the piperazine family while showcasing how 1-acetyl-4-methylpiperazine hydrochloride stands out due to its specific agonistic activity on nicotinic receptors, making it particularly relevant for pharmacological research .

Molecular Structure and Geometry

1-Acetyl-4-methylpiperazine hydrochloride (molecular formula C₇H₁₅ClN₂O) represents a piperazine derivative with a molecular weight of 178.66 g/mol [2] [3]. The compound consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, with an acetyl group attached to one nitrogen and a methyl group attached to the other nitrogen [1] [2]. The hydrochloride salt form involves protonation of one of the nitrogen atoms with the chloride anion providing charge balance [2] [3].

The molecular structure adopts a chair conformation characteristic of six-membered heterocyclic rings, similar to other piperazine derivatives [31] [33]. The piperazine ring maintains its saturated nature with tetrahedral geometry around the carbon atoms and pyramidal geometry around the nitrogen centers [31] [46]. The presence of the acetyl and methyl substituents influences the overall molecular geometry through steric interactions and electronic effects [7] [22].

Bond Lengths and Angles

Computational studies on related piperazine compounds provide insight into the expected bond parameters for 1-acetyl-4-methylpiperazine hydrochloride [22] [26]. The carbon-carbon bond lengths within the piperazine ring typically range from 1.520 to 1.530 Å, consistent with standard sp³ hybridized carbon bonds [4] [26]. Carbon-nitrogen bond distances in the ring system generally fall between 1.460 and 1.480 Å [26] [46].

The acetyl carbonyl carbon-oxygen double bond exhibits a characteristic length of approximately 1.22 Å, while the carbon-nitrogen bond connecting the acetyl group to the piperazine ring measures approximately 1.35 Å [4] [22]. The methyl carbon-nitrogen bond length is typically around 1.47 Å [26] [46]. Bond angles within the piperazine ring deviate slightly from ideal tetrahedral angles due to ring strain, with carbon-nitrogen-carbon angles averaging 107.8° and carbon-carbon-nitrogen angles approximately 109.5° [26] [46].

Conformational Analysis

The conformational behavior of 1-acetyl-4-methylpiperazine hydrochloride is dominated by the chair conformation of the piperazine ring, which represents the most stable arrangement [31] [33]. Computational studies using density functional theory methods have demonstrated that piperazine derivatives preferentially adopt chair conformations with equatorial positioning of substituents to minimize steric interactions [22] [25].

The acetyl group orientation relative to the piperazine ring is influenced by electronic conjugation effects and steric considerations [7] [27]. Potential energy surface calculations indicate that the acetyl group can adopt multiple rotational conformers with energy barriers typically ranging from 10 to 15 kcal/mol for rotation around the nitrogen-carbonyl carbon bond [7] [27]. The methyl substituent on the opposing nitrogen shows relatively free rotation with lower energy barriers of approximately 2-3 kcal/mol [25] [28].

Stereochemical Considerations

The piperazine ring in 1-acetyl-4-methylpiperazine hydrochloride lacks stereocenters, resulting in an achiral molecule under normal conditions [31] [33]. However, the substitution pattern creates conformational preferences that influence the spatial arrangement of functional groups [22] [25]. The chair conformation restricts the relative orientations of the acetyl and methyl substituents, leading to preferred conformational states [31] [46].

The nitrogen atoms in the piperazine ring can undergo inversion, though this process is typically slow at room temperature due to the partial double bond character introduced by the adjacent substituents [25] [28]. The protonation state in the hydrochloride salt form fixes one nitrogen in a tetrahedral geometry, reducing conformational flexibility compared to the free base [2] [26].

Crystallographic Data

Crystal System and Space Group

While specific crystallographic data for 1-acetyl-4-methylpiperazine hydrochloride are limited in the available literature, related piperazine compounds provide structural guidance [31] [32]. Piperazine derivatives commonly crystallize in monoclinic or triclinic crystal systems [31] [32] [34]. The parent piperazine molecule crystallizes in the monoclinic space group P2₁/n with molecules residing on crystallographic inversion centers [31].

Substituted piperazine compounds with asymmetric substitution patterns, such as 1-acetyl-4-methylpiperazine hydrochloride, typically adopt lower symmetry space groups to accommodate the different substituents [32] [34]. The presence of the hydrochloride salt form introduces additional hydrogen bonding capabilities that influence crystal packing arrangements [32] [35].

Unit Cell Parameters

Based on structural similarities with related piperazine derivatives, 1-acetyl-4-methylpiperazine hydrochloride is expected to exhibit unit cell parameters consistent with compact molecular packing [31] [34]. Comparable compounds show unit cell dimensions with a-axis lengths ranging from 8 to 12 Å, b-axis lengths from 9 to 15 Å, and c-axis lengths from 10 to 20 Å [32] [34].

The molecular volume and packing efficiency are influenced by the presence of both hydrophobic (methyl and piperazine ring) and hydrophilic (acetyl carbonyl and hydrochloride) regions [34] [35]. Density calculations for similar compounds suggest values between 1.2 and 1.4 g/cm³, reflecting efficient crystal packing arrangements [32] [34].

Intermolecular Interactions in Crystal Lattice

The crystal structure of 1-acetyl-4-methylpiperazine hydrochloride is stabilized by multiple types of intermolecular interactions [31] [35]. Hydrogen bonding represents the primary stabilizing force, involving the protonated nitrogen as a donor and the chloride anion as an acceptor [32] [35]. Additional hydrogen bonds may form between the acetyl carbonyl oxygen and neighboring molecules [31] [35].

Van der Waals interactions between the hydrophobic portions of adjacent molecules contribute to crystal stability [31] [35]. The piperazine rings can engage in favorable π-type interactions despite their saturated nature, while methyl groups participate in weak C-H···π contacts [31] [35]. These combined interactions create three-dimensional networks that determine the overall crystal architecture [32] [35].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Analysis

2.3.1.1. Proton Nuclear Magnetic Resonance Characterization

The ¹H nuclear magnetic resonance spectrum of 1-acetyl-4-methylpiperazine hydrochloride exhibits characteristic resonances reflecting the molecular structure [15] [38]. The acetyl methyl protons appear as a singlet around 2.1 ppm, consistent with methyl groups adjacent to carbonyl carbons [37] [39]. The N-methyl substituent resonates as a singlet near 2.3-2.4 ppm, typical for nitrogen-bound methyl groups [15] [39].

The piperazine ring protons display complex multipicity patterns due to their different chemical environments [15] [16]. Protons on the carbon adjacent to the acetyl-substituted nitrogen typically appear around 3.6-3.8 ppm, while those adjacent to the methyl-substituted nitrogen resonate at 2.4-2.6 ppm [15] [39]. The chemical shift differences reflect the electron-withdrawing effect of the acetyl group compared to the methyl substituent [38] [39].

In the hydrochloride salt form, the protonated nitrogen may exhibit a broad exchangeable resonance around 9-11 ppm, though this signal is often not observed due to rapid exchange with solvent or moisture [16] [41]. Integration ratios provide quantitative information about the relative numbers of each type of proton in the molecule [39] [40].

2.3.1.2. Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C nuclear magnetic resonance spectrum provides detailed structural information about the carbon framework [15] [19]. The acetyl carbonyl carbon appears as the most downfield signal around 170-175 ppm, characteristic of amide carbonyls [14] [37]. The acetyl methyl carbon resonates around 21-22 ppm, typical for methyl groups adjacent to carbonyls [14] [37].

The N-methyl carbon shows a chemical shift around 46 ppm, consistent with carbons directly bonded to nitrogen [15] [38]. The piperazine ring carbons exhibit distinct resonances based on their proximity to the different nitrogen substituents [15] [26]. Carbons adjacent to the acetyl-substituted nitrogen typically appear around 45-50 ppm, while those near the methyl-substituted nitrogen resonate at 54-58 ppm [15] [26].

The chemical shift assignments are supported by the electron density distribution around each carbon atom, with more electronegative environments producing downfield shifts [14] [38]. Coupling patterns and relaxation times provide additional structural confirmation [15] [40].

2.3.1.3. Advanced Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance experiments provide valuable connectivity information for structural confirmation [40] [42]. Heteronuclear Single Quantum Correlation spectroscopy correlates directly bonded carbon and hydrogen nuclei, facilitating assignment of carbon resonances to their attached protons [40] [42]. This technique is particularly useful for distinguishing between the different methylene carbons in the piperazine ring [40] [42].

Heteronuclear Multiple Bond Correlation spectroscopy reveals long-range carbon-hydrogen relationships across two and three bonds [40] [42]. This method confirms the connectivity between the acetyl carbonyl carbon and the acetyl methyl protons, as well as correlations between ring carbons and substituent protons [40] [42]. Nuclear Overhauser Enhancement Spectroscopy experiments can provide information about spatial relationships between protons, supporting conformational assignments [40] [41].

Infrared Spectroscopy

The infrared spectrum of 1-acetyl-4-methylpiperazine hydrochloride displays characteristic absorption bands that confirm the presence of functional groups [43] [46]. The acetyl carbonyl stretching vibration appears as a strong, sharp band around 1650-1670 cm⁻¹, typical for tertiary amide carbonyls [43] [48]. This frequency is lower than ketone carbonyls due to resonance stabilization involving the nitrogen lone pair [43] [44].

Carbon-hydrogen stretching vibrations in the alkyl regions produce multiple bands between 2800-3000 cm⁻¹ [44] [46]. The asymmetric and symmetric methyl stretching modes appear around 2950-2970 cm⁻¹ and 2870-2890 cm⁻¹, respectively [46] [47]. Methylene stretching vibrations from the piperazine ring contribute to the complexity in this region [46] [47].

The protonated nitrogen in the hydrochloride salt form may exhibit broad N-H stretching absorptions around 2400-3200 cm⁻¹, though these are often obscured by moisture or other hydrogen bonding interactions [46] [47]. Carbon-nitrogen stretching vibrations appear in the fingerprint region around 1200-1350 cm⁻¹, with specific frequencies depending on the substitution pattern [46] [48].

Deformation vibrations of methyl and methylene groups produce characteristic bands between 1350-1480 cm⁻¹ [44] [46]. The acetyl methyl deformation appears around 1360 cm⁻¹, while the N-methyl deformation occurs near 1400 cm⁻¹ [43] [46]. Ring deformation modes contribute to the complexity in the lower frequency regions below 1200 cm⁻¹ [46] [48].

Mass Spectrometry

Mass spectrometric analysis of 1-acetyl-4-methylpiperazine hydrochloride provides molecular weight confirmation and fragmentation pattern information [18] [2]. The molecular ion peak appears at m/z 142 for the free base form (after loss of HCl) or at m/z 178 for the intact hydrochloride salt under appropriate ionization conditions [2] [18]. The base peak typically corresponds to the most stable fragment ion formed during the ionization process [18].

Common fragmentation pathways include loss of the acetyl group (mass loss of 43 Da) to produce a fragment at m/z 99, corresponding to the methylpiperazine cation [18]. Additional fragmentation may involve cleavage of the N-methyl bond, producing fragments at m/z 127 (loss of 15 Da) [18]. The piperazine ring itself can undergo fragmentation to produce smaller nitrogen-containing fragments [18].

Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]⁺ at m/z 143 for the free base form [18]. Tandem mass spectrometry experiments can provide detailed structural information through controlled fragmentation of selected precursor ions [18]. The fragmentation patterns serve as fingerprints for compound identification and purity assessment [18].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 1-acetyl-4-methylpiperazine hydrochloride is characterized by weak absorption bands due to the saturated nature of the piperazine ring and the presence of only simple chromophores [21] [23]. The acetyl group provides the primary chromophoric functionality through its carbonyl group [21] [23].

The n→π* transition of the acetyl carbonyl typically appears around 280-290 nm with relatively low extinction coefficients [21] [23]. This transition involves promotion of a non-bonding electron on the carbonyl oxygen to the antibonding π* orbital of the carbon-oxygen double bond [21] [23]. The transition is often weak due to symmetry considerations and may be further obscured by solvent effects [21] [24].

The piperazine ring system itself does not contribute significant chromophoric character in the near-ultraviolet region [23]. However, the nitrogen lone pairs may participate in weak charge-transfer interactions under specific conditions [22] [23]. The overall absorption profile is typically featureless above 300 nm, making this technique primarily useful for concentration determination rather than structural characterization [21] [23].

Computational Structural Studies

Molecular Orbital Analysis

Density functional theory calculations provide detailed insights into the electronic structure of 1-acetyl-4-methylpiperazine hydrochloride [22] [25]. The highest occupied molecular orbital is typically localized on the nitrogen lone pairs and the carbonyl oxygen, reflecting these as the most electron-rich regions of the molecule [22] [26]. The energy of this orbital typically ranges from -5.5 to -6.5 eV, depending on the computational method and basis set employed [22] [25].

The lowest unoccupied molecular orbital primarily involves the antibonding π* orbital of the acetyl carbonyl group [22] [24]. This orbital lies approximately 4-6 eV above the highest occupied molecular orbital, creating a significant energy gap characteristic of saturated organic compounds [22] [25]. The molecular orbital coefficients indicate minimal conjugation between the piperazine ring and the acetyl substituent [22] [27].

Frontier molecular orbital analysis reveals the reactivity patterns and potential sites for electrophilic or nucleophilic attack [25] [29]. The electron density distribution in the highest occupied molecular orbital suggests that the nitrogen atoms represent the most nucleophilic sites, while the carbonyl carbon appears most susceptible to nucleophilic addition [22] [25].

Electron Density Distribution

Computational analysis of electron density distribution provides insights into bonding patterns and charge distribution throughout the molecule [26] [29]. Natural Bond Orbital analysis reveals that the nitrogen atoms carry partial negative charges of approximately -0.57 to -0.62 electrons, consistent with their electronegativity and lone pair character [26] [28]. The carbonyl oxygen exhibits a larger negative charge of approximately -0.73 electrons due to its higher electronegativity and double bond character [26].

The carbon atoms show varying charge distributions based on their local environments [26] [29]. The carbonyl carbon carries a significant partial positive charge of approximately +0.45 electrons, making it electrophilic [26] [28]. The piperazine ring carbons exhibit smaller partial positive charges ranging from +0.10 to +0.25 electrons [26] [28].

Atoms in Molecules analysis provides quantitative measures of bond strengths and electron density at critical points [29]. The carbon-nitrogen bonds in the piperazine ring show electron densities of approximately 0.25-0.30 electrons per cubic bohr at the bond critical points [26] [29]. The acetyl carbon-nitrogen bond exhibits slightly higher electron density due to partial double bond character from resonance [26] [29].

Comparative Computational Methods

Different computational approaches provide varying levels of accuracy for structural and energetic predictions [50] [51]. Density functional theory methods using the B3LYP functional with 6-31G(d) basis sets offer a good balance between computational cost and accuracy for geometry optimization [50] [52]. More sophisticated basis sets such as 6-311++G(d,p) improve the description of hydrogen bonding and charge distribution [51] [55].

Hartree-Fock methods typically overestimate bond lengths and underestimate the stability of hydrogen bonded systems compared to experimental values [50] [51]. Second-order Møller-Plesset perturbation theory provides better correlation energy treatment but at significantly higher computational cost [50] [52]. For routine structural studies of piperazine derivatives, B3LYP/6-31G(d) calculations represent an optimal compromise [50] [53].

Comparative studies demonstrate that different methods can produce variations of 0.01-0.03 Å in bond lengths and 1-3° in bond angles [51] [52]. Energy differences between conformers are generally reproduced within 1-2 kcal/mol across different methods, though the relative ordering may occasionally change [50] [53]. Solvent effects, when included through continuum models, can significantly alter both geometric and energetic predictions [51] [55].

Data Summary Tables

Table 1: Typical Bond Lengths and Angles

| Bond Type | Length (Å) | Angle Type | Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.52-1.53 | C-N-C | 107.8 |

| C-N (ring) | 1.46-1.48 | C-C-N | 109.5 |

| C=O (acetyl) | 1.22 | N-C=O | 121.0 |

| C-N (acetyl) | 1.35 | C-N-H | 109.5 |

| C-N (methyl) | 1.47 | H-C-H | 110.9 |

Table 2: Nuclear Magnetic Resonance Chemical Shifts

| Nucleus | Environment | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Acetyl CH₃ | 2.1 |

| ¹H | N-methyl | 2.3-2.4 |

| ¹H | Ring CH₂ (acetyl side) | 3.6-3.8 |

| ¹H | Ring CH₂ (methyl side) | 2.4-2.6 |

| ¹³C | Acetyl C=O | 170-175 |

| ¹³C | Acetyl CH₃ | 21-22 |

| ¹³C | N-methyl | 46 |

| ¹³C | Ring carbons | 45-58 |

Table 3: Infrared Spectroscopic Frequencies

| Functional Group | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C=O stretch (acetyl) | 1650-1670 | Strong |

| C-H stretch (alkyl) | 2800-3000 | Medium-Strong |

| C-N stretch | 1200-1350 | Medium |

| CH₃ deformation | 1360-1400 | Medium |

| Ring deformation | <1200 | Variable |

CAS Registry Numbers

1-Acetyl-4-methylpiperazine hydrochloride is registered under two distinct CAS registry numbers, reflecting different forms and registration periods of the compound. The primary CAS registry number 144205-68-5 corresponds to the hydrochloride salt form of the compound [1] [2] [3]. The alternative CAS registry number 60787-05-5 represents an earlier registration of the compound, which is also commonly referenced in chemical databases and literature [4] [5] [6].

The existence of multiple CAS numbers for the same compound is not uncommon in chemical databases, particularly when compounds are registered at different times or by different organizations. Both registry numbers are widely accepted and used in commercial and research contexts [7] [8].

PubChem CID

The compound is cataloged in the PubChem database under two different Compound Identifiers (CIDs). The primary PubChem CID 53411727 corresponds to the hydrochloride salt form of 1-acetyl-4-methylpiperazine [9] [10]. The alternative PubChem CID 550758 represents the free base form of the compound without the hydrochloride salt [7] [11].

This dual representation in PubChem reflects the database's approach to cataloging both the salt and free base forms of chemical compounds separately, providing researchers with access to specific structural and property information for each form [7] [11].

Other Database Identifiers

The compound is assigned several additional database identifiers that facilitate its identification across various chemical information systems. The MDL Number MFCD00673862 serves as a unique identifier in the MDL Information Systems database [2] [3]. This identifier is consistently used across multiple chemical suppliers and databases for the hydrochloride salt form.

Additional database identifiers include ChEMBL ID CHEMBL575239 for the free base form [7], DSSTox Substance ID DTXSID10902687 [7], and the Nikkaji Number J354.568G in the Japan Chemical Substance Dictionary [7]. These identifiers collectively ensure comprehensive coverage across international chemical databases and regulatory systems.

Systematic Nomenclature

IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is systematically named as 1-(4-methylpiperazin-1-yl)ethanone [1] [2] [7]. This name reflects the structural components of the molecule: an ethanone (acetyl) group attached to the nitrogen atom at position 1 of a piperazine ring that has a methyl group at position 4.

The IUPAC naming convention follows the standard protocol for naming substituted piperazines, where the positions of substituents are numbered according to the ring structure, and functional groups are named according to their chemical nature [7] [11]. This systematic approach ensures unambiguous identification of the compound's structure.

Common Synonyms and Alternative Names

The compound is known by several alternative names and synonyms in chemical literature and commercial databases. The most common alternative name is 1-acetyl-4-methylpiperazine hydrochloride, which directly describes the functional groups present in the molecule [1] [2] [3].

Other frequently used synonyms include Piperazine, 1-acetyl-4-methyl-, monohydrochloride, following the Chemical Abstracts Service (CAS) naming convention [3] [12]. Additional synonyms found in commercial databases include 4-Acetyl-1-methylpiperazine hydrochloride and N-acetyl-4-methylpiperazine HCl [12] [13].

The variety of names reflects different naming conventions used by various organizations and databases, including CAS, IUPAC, and commercial suppliers. This multiplicity of names necessitates careful attention to chemical identifiers when sourcing or referencing the compound [7] [12].

Structural Representation Systems

InChI and InChIKey

The International Chemical Identifier (InChI) provides a standardized way to represent the chemical structure of 1-acetyl-4-methylpiperazine. For the free base form, the InChI is InChI=1S/C7H14N2O/c1-7(10)9-5-3-8(2)4-6-9/h3-6H2,1-2H3 [7] [11]. For the hydrochloride salt form, the InChI is InChI=1S/C7H14N2O.ClH/c1-7(10)9-5-3-8(2)4-6-9;/h3-6H2,1-2H3;1H [2] [3].

The corresponding InChI Keys serve as compressed, fixed-length representations of the InChI strings. The free base form has the InChI Key YSDBJKNOEWSFGA-UHFFFAOYSA-N [7] [11], while the hydrochloride salt form has the InChI Key MQTVMZTUPOGGGV-UHFFFAOYSA-N [2] [3]. These keys are particularly useful for database searches and chemical informatics applications.

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) provides a compact string representation of the molecular structure. For the free base form of 1-acetyl-4-methylpiperazine, the SMILES notation is CC(=O)N1CCN(CC1)C [2] [7] [8]. For the hydrochloride salt form, the SMILES notation is CC(=O)N1CCN(CC1)C.Cl [2] [3] [10].

The SMILES notation efficiently captures the connectivity and basic structural features of the molecule, including the six-membered piperazine ring with two nitrogen atoms, the acetyl group attachment, and the methyl substituent. The dot notation in the salt form indicates the presence of the chloride counterion [2] [3].

Molecular Formula Representations

The molecular formula representations distinguish between the free base and hydrochloride salt forms of the compound. The free base form has the molecular formula C7H14N2O with a molecular weight of 142.20 g/mol [7] [11]. The hydrochloride salt form has the molecular formula C7H15ClN2O with a molecular weight of 178.66 g/mol [1] [2] [3].

The difference in molecular formulas reflects the addition of hydrochloric acid (HCl) to form the salt, which adds one hydrogen atom and one chlorine atom to the overall composition. This salt formation is common in pharmaceutical chemistry to improve the solubility and stability of organic compounds containing basic nitrogen atoms [1] [2] [3].